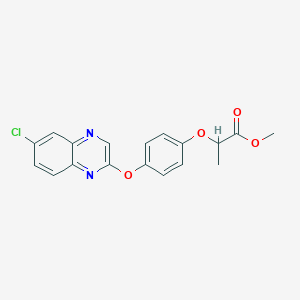
Quizalofop-methyl
Vue d'ensemble
Description
Quizalofop-methyl is a post-emergence herbicide that effectively controls grass weeds . It is often detected in the environment and is used to control annual and perennial grass weeds in a variety of crops, including potatoes, sugar beet, peanuts, cotton, and flax . It is a member of the aryloxyphenoxypropionate (AOPP) group of herbicides .
Synthesis Analysis
Quizalofop-methyl is extensively metabolized. The major route of metabolism is hydrolysis of the ester linkage to form quizalofop (acid) and tetrahydrofurfuryl alcohol (THFA) . The metabolic patterns of all ester variants in plants were found to be similar with the parent ester .
Molecular Structure Analysis
The molecular formula of Quizalofop-methyl is C18H15ClN2O4 . Its average mass is 358.776 Da and its monoisotopic mass is 358.072021 Da .
Chemical Reactions Analysis
Quizalofop-methyl is a systemic herbicide that inhibits acetyl CoA carboxylase . It is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue, thus inhibiting fatty acid biosynthesis .
Physical And Chemical Properties Analysis
Quizalofop-methyl has a density of 1.3±0.1 g/cm^3, a boiling point of 493.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.1±3.0 kJ/mol and its flash point is 252.4±28.7 °C .
Applications De Recherche Scientifique
Agriculture: Weed Management
Quizalofop-methyl is widely used in agriculture for post-emergence control of grass weeds in broadleaf crops. It is effective against a range of grasses and can be used in various crops such as soybeans, cotton, and canola. The herbicide works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants .
Environmental Science: Residue Analysis
Environmental impact studies involve analyzing the residues of Quizalofop-methyl in soil and water to understand its persistence and degradation. Such studies help in assessing the environmental risk and formulating guidelines for safe use .
Food Safety: Maximum Residue Levels
Quizalofop-methyl’s application leads to residues in food crops, which are regulated by setting maximum residue levels (MRLs). Research in this field focuses on ensuring that MRLs are within safe limits for human consumption .
Biotechnology: Enzyme Interaction
In biotechnological research, the interaction of Quizalofop-methyl with various enzymes involved in plant metabolism is studied. This helps in understanding the herbicide’s mode of action and developing resistant crop varieties .
Toxicology: Metabolite Relevance
Toxicological studies examine the relevance of Quizalofop-methyl metabolites formed in crops after application. This research is crucial for evaluating the safety profile of the herbicide .
Crop Science: Herbicide Resistance
Studies on Quizalofop-resistant rice varieties allow for safer herbicide applications without damaging the crop. Research here aims to optimize herbicide use while minimizing crop stress .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868400 | |
| Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quizalofop-methyl | |
CAS RN |
76578-13-7 | |
| Record name | Quizalofop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quizalofop-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIZALOFOP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

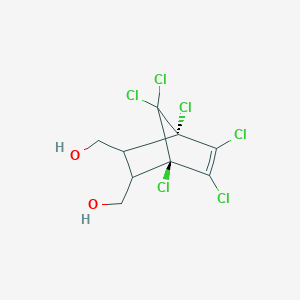


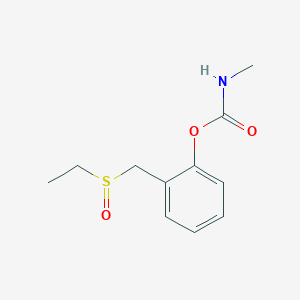
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
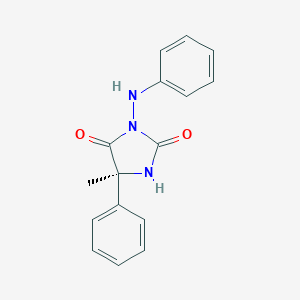
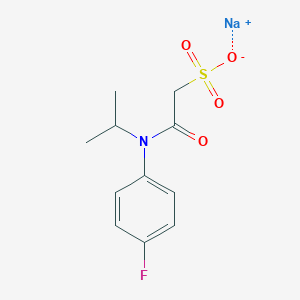
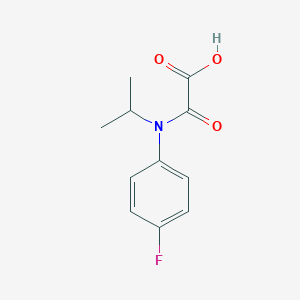
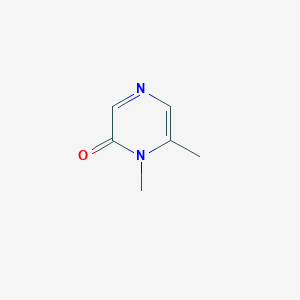


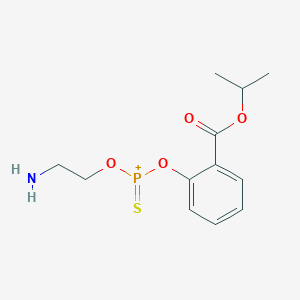
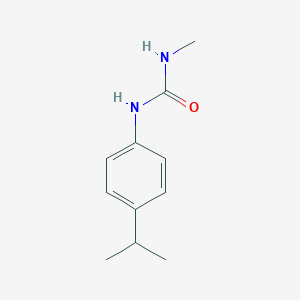
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)